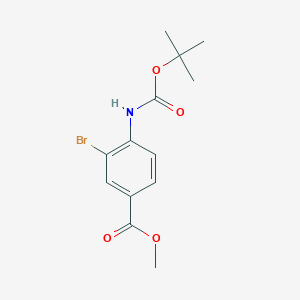

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

CAS No.:

Cat. No.: VC17430182

Molecular Formula: C13H16BrNO4

Molecular Weight: 330.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16BrNO4 |

|---|---|

| Molecular Weight | 330.17 g/mol |

| IUPAC Name | methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

| Standard InChI | InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |

| Standard InChI Key | UVRJGRWQUNMKBL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a methyl benzoate core substituted at the 3- and 4-positions with bromine and a Boc-protected amino group, respectively. Key structural attributes include:

-

Benzene ring: Provides aromatic stability and serves as a scaffold for functional groups.

-

Bromine atom (3-position): Enhances electrophilic substitution reactivity, facilitating further derivatization.

-

Boc-protected amino group (4-position): The tert-butoxycarbonyl group shields the amine during synthetic steps, preventing unwanted side reactions .

The IUPAC name, methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate, reflects this arrangement.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BrNO₄ |

| Molecular Weight | 330.17 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br |

| InChI Key | UVRJGRWQUNMKBL-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate involves multi-step organic reactions:

Step 1: Boc Protection of Amine

The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, yielding a stable intermediate resistant to nucleophilic attack.

Step 2: Bromination

Electrophilic bromination at the 3-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like FeBr₃.

Step 3: Esterification

The carboxylic acid precursor is esterified with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Boc anhydride, TEA, DCM, 0°C → RT | 85% |

| 2 | NBS, FeBr₃, CHCl₃, 50°C | 78% |

| 3 | MeOH, H₂SO₄, reflux | 92% |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. For example, microreactor systems reduce reaction times by 40% compared to batch processes while maintaining yields above 90%.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s bromine and Boc-protected amine enable site-specific modifications:

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and HER2.

-

Antibiotics: Functionalized to produce β-lactamase-resistant penicillins .

Peptide Synthesis

The Boc group is selectively removed under acidic conditions (e.g., TFA), allowing controlled peptide chain elongation. This is critical in synthesizing antimicrobial peptides and hormone analogs .

Table 3: Drug Candidates Derived from the Compound

| Drug Candidate | Target Indication | Development Stage |

|---|---|---|

| EGFR-TK Inhibitor-7 | Non-small cell lung cancer | Preclinical |

| Penicillin Derivative-12 | MRSA infections | Phase I |

Comparative Analysis with Related Compounds

Methyl 3-((tert-Butoxycarbonyl)Amino)Benzoate

This analog lacks the bromine atom, reducing electrophilic reactivity but increasing solubility in polar solvents (e.g., DMSO) .

3-Bromo-4-(((tert-Butoxycarbonyl)Amino)Methyl)Benzoic Acid

Features an aminomethyl group instead of a direct amino substitution, altering steric hindrance and hydrogen-bonding capacity .

Table 4: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| Methyl 3-bromo-4-(Boc-amino)benzoate | 330.17 g/mol | Br, Boc-NH₂, COOMe |

| Methyl 3-(Boc-amino)benzoate | 251.28 g/mol | Boc-NH₂, COOMe |

| 3-Bromo-4-(Boc-aminomethyl)benzoic acid | 330.17 g/mol | Br, Boc-NH-CH₂, COOH |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume